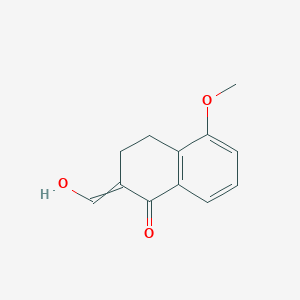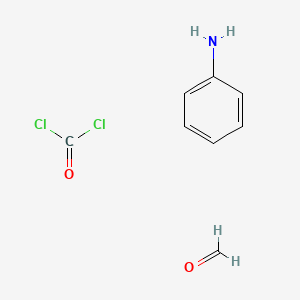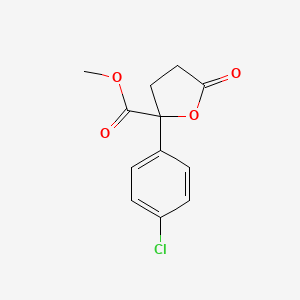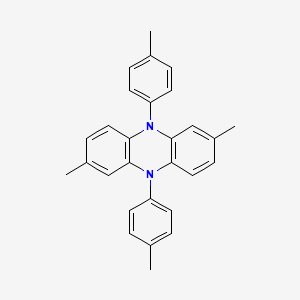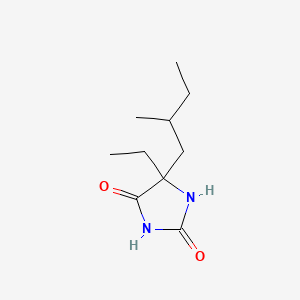
Acetylisobutyryl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylisobutyryl peroxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to initiate polymerization and other radical-based processes. The compound is characterized by the presence of a peroxide functional group, which makes it highly reactive and useful in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylisobutyryl peroxide can be synthesized through the oxidation of isobutyric aldehyde in the presence of acetic anhydride . The reaction typically involves the use of a solvent such as benzene, hexachlorobutadiene, chloroform, or carbon tetrachloride. The product is then purified by low-temperature crystallization at around -60°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the highly reactive peroxide is essential to prevent any hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
Acetylisobutyryl peroxide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to form different products depending on the reducing agent used.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium hypochlorite, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, in oxidation reactions, the products can include various oxidized organic compounds, while in substitution reactions, the products can vary widely based on the substituent introduced.
Aplicaciones Científicas De Investigación
Acetylisobutyryl peroxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetylisobutyryl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: Another widely used organic peroxide with similar oxidizing properties.
Dicumyl peroxide: Used as a polymerization initiator and has similar reactivity.
Tert-butyl hydroperoxide: Known for its use in epoxidation reactions and as an oxidizing agent.
Uniqueness
Acetylisobutyryl peroxide is unique due to its specific structure and reactivity, which make it suitable for certain applications where other peroxides may not be as effective. Its ability to generate free radicals under specific conditions makes it particularly valuable in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
25424-50-4 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
acetyl 2-methylpropaneperoxoate |
InChI |
InChI=1S/C6H10O4/c1-4(2)6(8)10-9-5(3)7/h4H,1-3H3 |
Clave InChI |
PYFPOGNWBCNPEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

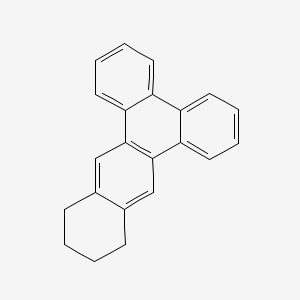
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
